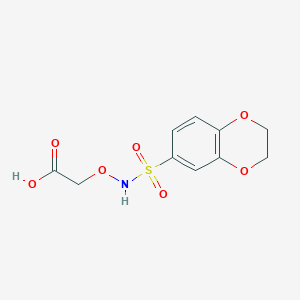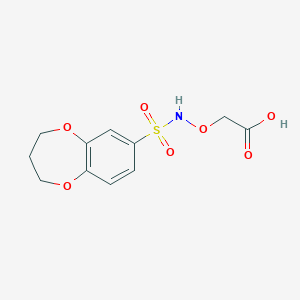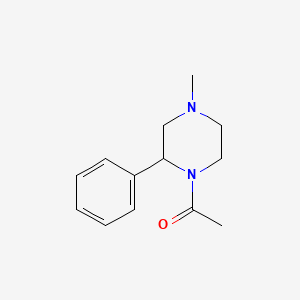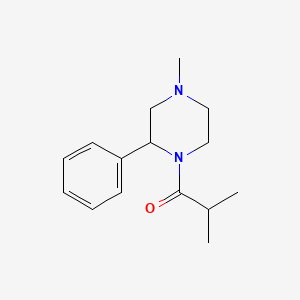![molecular formula C11H13ClFNO2S B7567283 N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide drugs, which are known for their antibacterial and diuretic properties. However, CFMS has a different mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用机制
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide works by binding to the colchicine-binding site on tubulin, a protein that forms microtubules. This binding disrupts the microtubule network, which is necessary for cell division and growth. By inhibiting cell division, N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, leading to apoptosis or programmed cell death in cancer cells. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide can also inhibit the production of cytokines, which are proteins that play a role in inflammation. This anti-inflammatory effect could make N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it easier to study its effects on cells and tissues. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide is also relatively stable and can be easily synthesized in large quantities. However, N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has some limitations for lab experiments. It can be toxic to normal cells, which could limit its therapeutic potential. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide also has limited solubility in water, which could affect its bioavailability.
未来方向
There are several future directions for research on N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide. One area of interest is its potential as a treatment for drug-resistant cancers. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has shown promise in overcoming resistance to chemotherapy drugs, making it a potential alternative or complementary treatment. Another area of research is the development of more potent and selective N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide analogs. By modifying the structure of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide, researchers could create compounds with improved efficacy and reduced toxicity. Additionally, N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide could be investigated for its potential as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases.
合成方法
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine, followed by the addition of methanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide. This synthesis method has been optimized to produce high yields of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide with good purity, making it suitable for large-scale production.
科学研究应用
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a cancer treatment. Studies have shown that N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide can inhibit the growth of cancer cells by targeting the microtubule network, which is essential for cell division. N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide has also been investigated for its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2S/c1-17(15,16)14(8-5-6-8)7-9-10(12)3-2-4-11(9)13/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAKQTCBGWYKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)

![N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-2-methoxyethanamine](/img/structure/B7567259.png)

![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)



![1-[4-(Phenoxymethyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7567292.png)
![5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7567296.png)